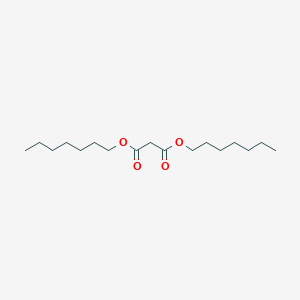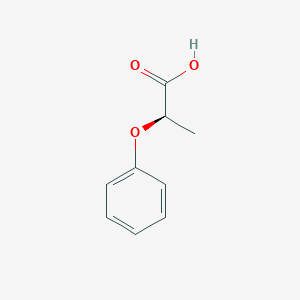![molecular formula C8H5BrS B074336 7-Bromobenzo[b]tiofeno CAS No. 1423-61-6](/img/structure/B74336.png)
7-Bromobenzo[b]tiofeno
Descripción general
Descripción
7-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings.
Aplicaciones Científicas De Investigación
7-Bromobenzo[b]thiophene has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its favorable electronic properties.
Biological Studies: Researchers use it to study the interactions of brominated heterocycles with biological targets.
Safety and Hazards
When handling 7-Bromobenzo[b]thiophene, suitable protective equipment should be worn to prevent contact with skin, eyes, and clothing . Generation of vapor or mist should be prevented, and hands and face should be washed thoroughly after handling . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Direcciones Futuras
Benzo[b]thiophene derivatives, including 7-Bromobenzo[b]thiophene, have a wide range of applicability, leading to extensive research in their synthesis . They have been used as organic photoelectric materials and organic semiconductors, and as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Future research will likely continue to explore new synthetic methods and potential applications for these compounds .
Mecanismo De Acción
Target of Action
This compound is a chemical intermediate and is often used in research and development of new chemical entities
Mode of Action
It’s known that brominated compounds like 7-bromobenzo[b]thiophene can participate in various chemical reactions, which may lead to changes in the target molecules .
Biochemical Pathways
It’s worth noting that brominated compounds can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromobenzo[b]thiophene . Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability.
Análisis Bioquímico
Biochemical Properties
It is known to be used in the preparation of di(chloro)-N-[(benzo[b]thienyl)sulfonyl]benzamide
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Bromobenzo[b]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: In industrial settings, the production of 7-Bromobenzo[b]thiophene may involve large-scale bromination processes using similar reagents and conditions. The reaction is carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.
Coupling Reactions:
Comparación Con Compuestos Similares
- 3-Bromobenzo[b]thiophene
- 2-Bromobenzo[b]thiophene
- Benzo[b]thiophene
Comparison: 7-Bromobenzo[b]thiophene is unique due to the position of the bromine atom on the benzene ring, which can significantly influence its reactivity and interactions compared to other brominated benzo[b]thiophenes. For instance, the electronic properties and steric effects differ between 7-Bromobenzo[b]thiophene and its 2- or 3-bromo counterparts, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
7-bromo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOICDPBEDNMHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476429 | |
| Record name | 7-bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-61-6 | |
| Record name | 7-bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromobenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
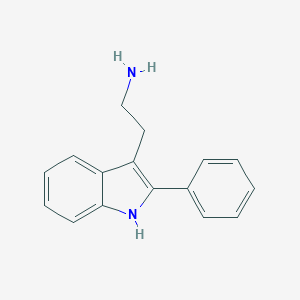

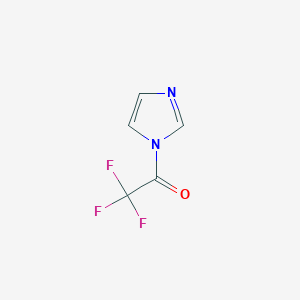
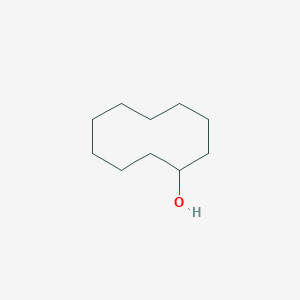
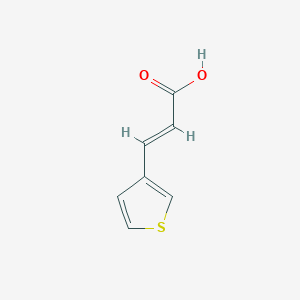
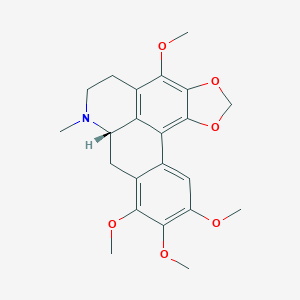

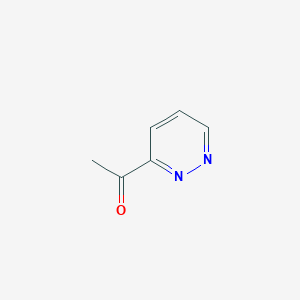
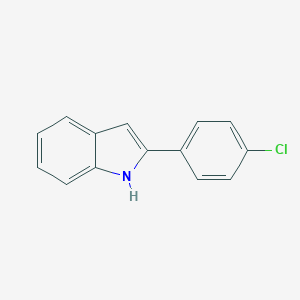
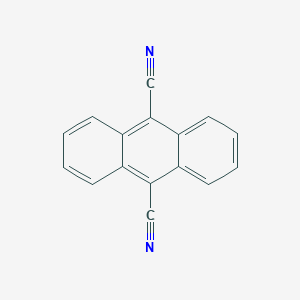
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)

